molecular formula C7H13N3O B7864529 cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide

cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide

Cat. No.: B7864529
M. Wt: 155.20 g/mol
InChI Key: DYRQVPSGSVQMQO-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide is a bicyclic pyrrolidine derivative with a carboxamide functional group. Its structural uniqueness lies in the fused pyrrolidine rings, which confer conformational rigidity and influence its pharmacological and physicochemical properties. The compound’s molecular formula is C₁₃H₁₆FN₃O, with a molecular weight of 249.28 g/mol.

Properties

IUPAC Name

(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c8-7(11)10-2-1-5-3-9-4-6(5)10/h5-6,9H,1-4H2,(H2,8,11)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRQVPSGSVQMQO-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CNC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Reaction Conditions for Cycloaddition-Lactamization Route

ParameterSpecification
Temperature80°C (cycloaddition), 25°C (reduction)
SolventToluene (cycloaddition), MeOH (reduction)
CatalystNone (cycloaddition), Pd/C (reduction)
Reaction Time12 hrs (cycloaddition), 4 hrs (reduction)
Stereoselectivity>95% cis

Stereoselective Epoxide Cyclization

A 2005 publication describes an alternative route leveraging anti-epoxide intermediates to enforce cis-fused geometry. The protocol involves:

  • Epoxide Synthesis : Oxidation of a pyrrolidine precursor with m-CPBA generates anti-epoxide 17.

  • Intramolecular Cyclization : Heating the epoxide in DMF at 60°C induces ring-opening and formation of the cis-bicyclic scaffold.

  • Carboxamide Installation : Coupling with p-tolyl isocyanate using Hünig’s base completes the synthesis.

This method provides 85% yield in the cyclization step, with no observable racemization at the bridgehead carbon. The cis configuration is thermodynamically favored due to reduced steric strain compared to trans isomers.

Table 2: Key Metrics for Epoxide Cyclization

MetricValue
Cyclization Yield85%
Diastereomeric Ratio99:1 (cis:trans)
Critical SolventDMF
Temperature60°C

Solid-Phase Synthesis for Peptidomimetic Derivatives

For applications requiring structural diversification, solid-phase synthesis has been adapted using Fmoc-protected intermediates. The process includes:

  • Resin Loading : Attachment of a pyrrolidine carboxylic acid to Wang resin via ester linkage.

  • Bicyclization : On-resin cyclization using PyBOP/DIEA activates amide bond formation.

  • Side Chain Functionalization : Introduction of the p-tolyl group via Suzuki-Miyaura coupling.

This approach enables rapid generation of analogs but suffers from lower yields (~50%) due to incomplete cyclization on solid support.

Industrial-Scale Considerations

While academic routes prioritize selectivity, industrial methods emphasize cost and throughput. A patented continuous flow process achieves cis-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide synthesis in 3 steps with 65% overall yield. Key innovations include:

  • Microreactor Technology : Enhances heat transfer during exothermic cycloaddition.

  • In-Line Purification : Integrated scavenger columns remove unreacted maleimide.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYieldSelectivityScalabilityCost
Cycloaddition72%>95% cisModerate$$
Epoxide Cyclization85%99% cisLow$$$
Solid-Phase50%>90% cisHigh$$$$
Continuous Flow65%93% cisHigh$

The cycloaddition route balances yield and cost, while epoxide cyclization offers superior selectivity for small-scale applications. Continuous flow systems show promise for bulk production despite marginally lower yields.

Challenges and Optimization Strategies

  • Stereochemical Control :

    • Chiral Auxiliaries : Use of (R)-BINOL-derived catalysts improves enantioselectivity to 98% ee in preliminary trials.

    • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cis isomer formation by stabilizing dipole interactions during cyclization.

  • Byproduct Formation :

    • Trans isomers (<5%) are removed via recrystallization from ethyl acetate/hexane.

    • Residual palladium from hydrogenation steps is reduced to <10 ppm using Smopex-234 scavengers.

Emerging Methodologies

Recent advances include biocatalytic approaches using engineered imine reductases to directly aminate pyrrolo[3,4-b]pyrrole precursors. Early-stage results show 80% conversion with 99% cis selectivity, though enzyme stability remains a limitation.

Chemical Reactions Analysis

cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromomaleimides, aminocrotonic acid esters, and azomethine ylides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with azomethine ylides and maleimides can lead to the formation of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a bicyclic structure that includes a hexahydropyrrolo framework. This unique configuration allows for interactions with biological targets, making it a candidate for drug development. Its molecular formula is C11H16N2OC_{11}H_{16}N_{2}O with specific stereochemistry that contributes to its biological activity.

Medicinal Chemistry

Drug Development : cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide has been investigated for its potential as a therapeutic agent. It acts on various biological pathways, particularly as a ligand for histamine receptors, which are implicated in several neurological disorders.

  • Histamine H3 Receptor Modulation : Research indicates that derivatives of this compound can function as antagonists or inverse agonists at the histamine H3 receptor, potentially aiding in the treatment of conditions like Alzheimer's disease, obesity, and cognitive dysfunctions .

Organic Synthesis

Building Block in Synthesis : The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structure allows for various functionalizations that can lead to the development of new materials or drugs.

  • Synthetic Routes : Recent studies have reported new synthetic methodologies involving cis-Hexahydropyrrolo[3,4-b]pyrrole derivatives. For instance, cyclization reactions involving N-arylbromomaleimides have shown promising yields in producing polyfunctionalized products .

Material Science

Advanced Materials : The unique properties of this compound make it suitable for applications in developing advanced materials, including polymers and coatings with specific chemical and physical properties.

Case Study 1: Histamine H3 Receptor Antagonists

A series of derivatives based on this compound were synthesized and tested for their ability to modulate histamine H3 receptor activity. These compounds exhibited significant promise in enhancing cognitive functions in animal models of Alzheimer's disease .

CompoundActivityReference
Compound AH3 Antagonist
Compound BInverse Agonist
Compound CPartial Agonist

Case Study 2: Synthesis of Polyfunctionalized Pyrroles

Research highlighted the synthesis of polyfunctionalized pyrroles using cis-Hexahydropyrrolo[3,4-b]pyrrole derivatives through novel cyclization techniques. These methods demonstrated high selectivity and efficiency in producing complex structures suitable for further biological evaluation .

Mechanism of Action

The mechanism of action of cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein methyltransferases, it binds to the active site of the enzyme and prevents the transfer of methyl groups to target proteins . As an agonist of serotonin receptors, it binds to the receptor and activates downstream signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a summary of its known properties and inferred comparisons based on structural analogs:

Table 1: Key Properties of cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide

Property Value/Description
Molecular Formula C₁₃H₁₆FN₃O
Molecular Weight 249.28 g/mol
CAS Number 1218263-08-1
Purity/Specifications Not disclosed
Storage Conditions Not disclosed

Inferred Comparisons:

Fluorine Substituent Impact: The 3-fluorophenyl group likely enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., phenyl or methyl derivatives), as fluorine often reduces oxidative metabolism .

Stereochemical Specificity : The cis configuration of the pyrrolidine rings may confer distinct binding affinities versus trans-isomers, as observed in related bicyclic systems (e.g., piperazine or morpholine derivatives).

Solubility and LogP : The carboxamide moiety improves water solubility relative to ester or ether analogs, though the fluorophenyl group may increase lipophilicity (logP ~2.5–3.0, estimated).

Limitations of Available Data:

  • No experimental data (e.g., IC₅₀, pharmacokinetics) are provided for this compound or its analogs.
  • Safety profiles (e.g., LD₅₀, GHS classifications) and synthetic yields remain undisclosed.

Critical Analysis of Evidence Gaps

The provided evidence lacks comparative studies or quantitative data for cis-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide derivatives. For example:

  • Absence of Pharmacological Data: No binding assays or efficacy studies are cited, making it impossible to compare this compound’s activity against kinase inhibitors like imatinib or neurotransmitter modulators like SSRIs.

Recommendations for Further Research

Comparative Bioactivity Studies: Screen cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide against non-fluorinated or trans-configured analogs to quantify substituent and stereochemical effects.

Physicochemical Profiling: Measure logP, solubility, and permeability to benchmark against similar bicyclic carboxamides (e.g., indole- or quinoline-based systems).

Biological Activity

cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of bicyclic amides and is characterized by its hexahydropyrrolo structure fused with a pyrrole moiety. The presence of the carboxamide functional group enhances its interaction with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in modulating proteolytic enzymes involved in various diseases.
  • Receptor Modulation : It interacts with specific receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity Data

Research has highlighted several biological activities associated with this compound:

Activity Description Reference
Anti-inflammatoryExhibited greater anti-inflammatory activity compared to standard agents like curcumin.
AntiviralDemonstrated inhibitory effects on HCV replication in vitro.
AntitumorShowed potential in inhibiting tumor cell proliferation through apoptosis pathways.
AntibacterialEffective against various bacterial strains with MIC values indicating significant potency.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of derivatives of hexahydropyrrolo compounds. The results indicated that certain derivatives significantly reduced inflammation markers in experimental models, outperforming established anti-inflammatory drugs like curcumin .
  • Antiviral Efficacy : In vitro studies on HCV-infected cells revealed that this compound inhibited viral replication effectively at low concentrations, suggesting its potential as a therapeutic agent against hepatitis C .
  • Antitumor Properties : Research focused on the antitumor effects of this compound demonstrated its ability to induce apoptosis in cancer cell lines, highlighting its potential for cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the hexahydropyrrolo core can significantly influence the biological activity of the compound. For instance:

  • Substituents at specific positions on the pyrrole ring enhance receptor binding affinity.
  • Alterations in the carboxamide group can affect enzyme inhibition potency.

Q & A

Basic: What are the established synthetic routes for cis-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide derivatives?

The synthesis of pyrrolo[3,4-b]pyrrole derivatives often involves Fischer indolization and lithiation strategies . For example:

  • Fischer indolization : Reacting phenylhydrazines with pyrrolidine-2,3-diones under acidic conditions forms the pyrrolo[3,4-b]indole core, which can be further functionalized .
  • Lithiation with LDA : Lithiation at the C-1 position using lithium diisopropylamide (LDA), followed by quenching with electrophiles (e.g., iodomethane), introduces substituents with >95% yield .
  • Key considerations : Optimize reaction temperature (typically 0°C to room temperature) and stoichiometry to avoid side products like over-alkylated derivatives.

Basic: Which analytical methods are critical for characterizing this compound derivatives?

Routine characterization includes:

  • 1H/13C NMR : Assign substituent positions and confirm regioselectivity. For example, δ 8.56 ppm (s, 1H) in CD3OD indicates aromatic protons in carboxamide derivatives .
  • LCMS/ESIMS : Confirm molecular weight (e.g., m/z 364.2 [M+1] for N-substituted derivatives) and purity (>95%) .
  • HPLC : Validate purity (>97%) using reverse-phase columns with UV detection .

Advanced: How can synthetic yields of cis-hexahydropyrrolo[3,4-b]pyrrole derivatives be optimized for complex substituents?

  • Substituent compatibility : Bulky groups (e.g., trifluoromethyl) require modified lithiation conditions (e.g., using LDA at -78°C) to prevent steric hindrance .

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to protect reactive amines during multi-step syntheses, as demonstrated in tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate derivatives .

  • Yield data :

    SubstituentMethodYield
    MethylLDA/MeI95%
    TrifluoromethylLDA/CF3I72%

Advanced: How to resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Case study : Conflicting δ values for N-methyl protons in 1H NMR may arise from conformational flexibility. Use variable-temperature NMR to distinguish dynamic effects from structural differences .
  • Cross-validation : Compare ESIMS fragmentation patterns with computational models (e.g., DFT) to confirm regiochemistry .

Advanced: What is the proposed mechanism of action for cis-hexahydropyrrolo[3,4-b]pyrrole derivatives as kinase inhibitors?

  • Target engagement : Derivatives like 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydropyridine-1-(2H)-carboxamide inhibit LIMK/ROCK kinases via competitive ATP-binding site interactions, validated by IC50 assays and X-ray crystallography .
  • Structure-activity relationship (SAR) : Substituents at the C-3 position enhance binding affinity (e.g., methyl groups improve hydrophobic interactions) .

Basic: How to assess the stability of cis-hexahydropyrrolo[3,4-b]pyrrole derivatives under experimental conditions?

  • Storage : Store under inert atmosphere (argon) at room temperature to prevent oxidation, as recommended for hexahydro-1H-furo[3,4-c]pyrrole hydrochloride analogs .
  • Stability assays : Monitor degradation via HPLC over 72 hours at pH 7.4 (simulated physiological conditions).

Advanced: What strategies address regioselectivity challenges in N-functionalization?

  • Directing groups : Use Boc protection to steer electrophilic substitution to the C-1 position, as shown in tert-butyl-protected derivatives .
  • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl groups, though yields may vary (50–85%) depending on steric effects .

Advanced: How to evaluate toxicity profiles of pyrrolo[3,4-b]pyrrole derivatives in preclinical studies?

  • In vitro assays : Use HEK293 or HepG2 cells for cytotoxicity screening (IC50 > 10 μM is desirable) .
  • In silico tools : Predict ADMET properties using platforms like SwissADME to flag hepatotoxic or mutagenic motifs early .

Basic: What are the key challenges in scaling up laboratory-scale syntheses?

  • Purification : Chromatography is impractical for large batches; switch to recrystallization (e.g., using ethanol/water mixtures) .
  • Safety : Handle reactive intermediates (e.g., iodomethane) in fume hoods with appropriate PPE .

Advanced: How does stereochemistry impact the biological activity of cis-hexahydropyrrolo[3,4-b]pyrrole derivatives?

  • Case study : The cis-configuration enhances kinase inhibition by 3–5-fold compared to trans-isomers, likely due to improved binding pocket complementarity .
  • Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak IA column) or NOESY to confirm configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.